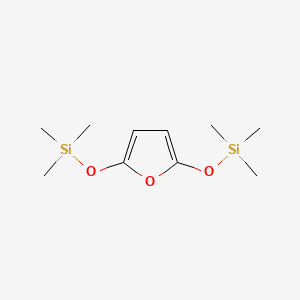

2,5-Bis(trimethylsilyloxy)furan

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

trimethyl-(5-trimethylsilyloxyfuran-2-yl)oxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3Si2/c1-14(2,3)12-9-7-8-10(11-9)13-15(4,5)6/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPSBTBTWKKAIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1=CC=C(O1)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343487 | |

| Record name | 2,5-BIS(TRIMETHYLSILYLOXY)FURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77220-06-5 | |

| Record name | 2,5-BIS(TRIMETHYLSILYLOXY)FURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Bis Trimethylsilyloxy Furan and Its Analogs

Classical Preparative Routes

The most established and widely employed methods for the synthesis of 2,5-bis(trimethylsilyloxy)furan originate from readily available starting materials, primarily succinic anhydride (B1165640) and its derivatives. These routes leverage the reactivity of trimethylsilyl (B98337) reagents to convert the cyclic anhydride into the desired silyloxyfuran.

Synthesis from Succinic Anhydride and Trimethylsilyl Reagents

The reaction of succinic anhydride with potent trimethylsilylating agents forms the cornerstone of classical preparations of this compound. Reagents such as chlorotrimethylsilane (B32843) (TMSCl) and the more reactive trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) are commonly used. researchgate.netorgsyn.org The general transformation involves the silylation of the enol tautomer of the anhydride.

A number of substituted 2,5-bis(trimethylsilyloxy)furans have been successfully prepared from the corresponding succinic anhydrides. researchgate.net This approach has proven effective for generating a library of these reactive dienes, which are subsequently utilized in Diels-Alder reactions with electron-withdrawing dienophiles to yield p-quinones and hydroquinones. researchgate.net

| Starting Material | Silylating Reagent | Product | Significance |

|---|---|---|---|

| Succinic Anhydride | Chlorotrimethylsilane (TMSCl) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | This compound | Fundamental route to the parent compound. |

| Substituted Succinic Anhydrides | TMSCl or TMSOTf | Substituted 2,5-Bis(trimethylsilyloxy)furans | Provides access to a range of derivatives for diverse applications. researchgate.net |

Stoichiometric and Catalytic Variants in Initial Preparations

Initial preparations of this compound and its analogs typically rely on stoichiometric amounts of silylating agents and a base to facilitate the reaction. However, research has also explored catalytic approaches to improve efficiency and sustainability. While detailed catalytic cycles for this specific transformation are not extensively documented in the provided context, the broader field of furan (B31954) synthesis has seen the application of various catalysts. For instance, the synthesis of 2,5-bis(aminomethyl)furan (B21128) from 5-(hydroxymethyl)furfural has been achieved with high selectivity using a bifunctional CuNiAlOx catalyst. rsc.org Similarly, the synthesis of 2,5-bis(hydroxymethyl)furan has been accomplished via biocatalysis using recombinant Saccharomyces cerevisiae. nih.gov These examples highlight the potential for developing catalytic systems for the synthesis of silyloxyfurans, although specific catalytic preparations of this compound were not detailed in the search results.

Alternative and Modified Synthetic Protocols

Beyond the classical anhydride route, alternative and modified synthetic protocols have been developed to access both substituted 2,5-bis(trimethylsilyloxy)furans and related silyloxyfuran structures. These methods offer greater flexibility and access to a wider range of derivatives.

Preparation of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives is crucial for expanding their utility in organic synthesis. One key strategy involves starting with appropriately substituted succinic anhydrides. researchgate.net For example, methylsuccinic anhydride can be used to produce ((3-methylfuran-2,5-diyl)bis(oxy))bis(tert-butyldimethylsilane). orgsyn.org

Another versatile approach involves the Diels-Alder reaction of oxazoles with bis(trimethylsilyl)acetylene, which has been used to prepare 3,4-bis(trimethylsilyl)furan. lookchem.com While not a direct synthesis of a 2,5-bis(silyloxy)furan, this method demonstrates the use of silylated building blocks to construct substituted furan rings. The resulting silyl-substituted furans can undergo further functionalization. lookchem.com The use of organosilyl groups as blocking or directing groups has been instrumental in the synthesis of multi-substituted furans.

Synthesis of Related Silyloxyfurans (e.g., 2-(Trimethylsilyloxy)furan)

The synthesis of monosilylated furans, such as 2-(trimethylsilyloxy)furan, provides a valuable point of comparison and serves as a building block for more complex structures. A common method for its preparation is the silylation of 2(5H)-furanone. chemicalbook.com This reaction is typically carried out using chlorotrimethylsilane in the presence of a base like triethylamine. chemicalbook.com 2-(Trimethylsilyloxy)furan has been utilized as a dianion equivalent in the synthesis of functionalized spirocyclic butenolides. acs.org

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2(5H)-Furanone | Chlorotrimethylsilane, Triethylamine | 2-(Trimethylsilyloxy)furan | 88% | chemicalbook.com |

Considerations for Handling and Enhanced Stability during Synthesis

A significant challenge in working with 2,5-bis(trimethylsilyloxy)furans is their sensitivity to moisture and air. orgsyn.org This instability can lead to decomposition and reduced yields in subsequent reactions. To address this, researchers have investigated strategies to enhance their stability, primarily through the use of sterically bulkier silyl (B83357) groups.

The rationale behind this approach is that larger silyl groups, such as the tert-butyldimethylsilyl (TBDMS) group, provide greater steric hindrance around the oxygen-silicon bond, thereby protecting it from hydrolysis and other degradation pathways. orgsyn.orggelest.com It has been demonstrated that tert-butyldimethylsilyloxy variants exhibit significantly improved stability compared to their trimethylsilyloxy counterparts. orgsyn.org This enhanced stability allows for easier handling and purification, including chromatography on buffered silica (B1680970) gel. orgsyn.org The use of bulky silyl groups can also influence the reactivity and selectivity in subsequent reactions. nih.gov For instance, the increased steric bulk can alter the conformation of the furan ring, which can be advantageous in controlling stereochemical outcomes. nih.gov

| Silyl Group | Abbreviation | Key Features |

|---|---|---|

| Trimethylsilyl | TMS | Highly reactive, but sensitive to moisture. gelest.com |

| tert-Butyldimethylsilyl | TBDMS | Offers significantly greater stability towards hydrolysis, allowing for easier handling and purification. orgsyn.orgorganic-chemistry.org |

| Triisopropylsilyl | TIPS | Demonstrates excellent stability under basic conditions due to its bulky nature. gelest.com |

Reactivity and Mechanistic Investigations of 2,5 Bis Trimethylsilyloxy Furan

Role as a Masked Vicinal Bisketene Equivalent in Organic Transformations

2,5-Bis(trimethylsilyloxy)furan and its derivatives are recognized in organic synthesis as masked vicinal bisketene equivalents. researchgate.netchemrxiv.org This concept allows for their application as dienes in Diels-Alder reactions, providing a convergent pathway to highly substituted aromatic compounds. researchgate.netchemrxiv.org The pronounced instability of actual vicinal bisketenes necessitates the use of such masked equivalents to achieve the desired transformations under controlled, redox-neutral conditions. chemrxiv.org

The utility of these silyloxyfurans stems from their ability to undergo cycloaddition followed by a ring-opening and tautomerization sequence. chemrxiv.org This process effectively unveils the bisketene functionality in situ, leading to the formation of valuable chemical structures. However, the stability of these furan (B31954) derivatives is a significant factor, with studies indicating that stability increases with the size of the silyl (B83357) group. chemrxiv.org For instance, 2,5-bis(tert-butyldimethylsilyloxy)furan is noted to be more robust and conveniently handled compared to its trimethylsilyl (B98337) counterpart, which is sensitive to moisture and air. chemrxiv.org

Cycloaddition Reactions

The primary application of this compound as a masked bisketene is demonstrated in its participation in cycloaddition reactions, particularly the Diels-Alder reaction. researchgate.netchemrxiv.org This reaction, a cornerstone of organic synthesis for forming six-membered rings, allows for the construction of complex molecules with a high degree of control over stereochemistry. wikipedia.org

Diels-Alder Reactions with Olefinic Dienophiles

The reaction of this compound with olefinic dienophiles provides a direct route to substituted p-hydroquinones. chemrxiv.org This transformation occurs under mild conditions and demonstrates the convergent power of this synthetic strategy. chemrxiv.org

The cycloaddition of this compound with an olefinic dienophile initially forms a Diels-Alder adduct. chemrxiv.orgorgsyn.org This intermediate is then subjected to conditions that promote ring-opening and subsequent tautomerization, leading to the formation of the aromatic p-hydroquinone system. chemrxiv.org A common method for inducing this transformation is treatment with aqueous sodium fluoride (B91410) (NaF). orgsyn.org This one-pot sequence allows for the synthesis of highly substituted p-hydroquinones in their unprotected form. chemrxiv.org

The reactivity of 2,5-bis(trimethylsilyloxy)furans has been demonstrated with electron-deficient olefins such as ethyl acrylate (B77674) and dimethyl maleate. orgsyn.org These reactions, first reported in 1980, showcase the feasibility of using these furans in Diels-Alder reactions to produce p-hydroquinones in high yields following treatment with aqueous NaF. orgsyn.org The use of electron-deficient olefins is often crucial for achieving favorable reaction rates and yields in Diels-Alder reactions. dtu.dkresearchgate.net

Table 1: Diels-Alder Reactions of 2,5-Bis(trimethylsilyloxy)furans with Olefinic Dienophiles

| Dienophile | Product | Yield (%) | Reference |

| Ethyl Acrylate | Corresponding p-Hydroquinone | up to 98% | orgsyn.org |

| Dimethyl Maleate | Corresponding p-Hydroquinone | up to 98% | orgsyn.org |

Diels-Alder Reactions with Acetylenic Dienophiles

When this compound reacts with acetylenic dienophiles, the outcome is the formation of p-benzoquinones. researchgate.net This provides a complementary route to the synthesis of these important structural motifs.

The reaction with acetylenic dienophiles, including benzynes, directly yields the corresponding p-benzoquinones. researchgate.net Unlike the reactions with olefinic dienophiles, there is no evidence for the formation of p-hydroquinone intermediates in these cases. researchgate.net This direct synthesis of p-benzoquinones highlights the versatility of this compound as a synthon in organic chemistry. researchgate.net

Reactions with Arynes (e.g., Benzyne)

This compound can undergo cycloaddition reactions with arynes, such as benzyne (B1209423). These reactions are analogous to the Diels-Alder reaction, where the furan derivative acts as the diene and the aryne acts as the dienophile. The reaction with benzyne, followed by a one-pot ring-opening and tautomerization sequence, provides a convergent route to synthesize para-benzoquinones. researchgate.net This method is also applicable to other acetylenic dienophiles. researchgate.net

For instance, the reaction of 2,5-bis(tert-butyldimethylsilyloxy)furan with benzyne leads to the formation of the corresponding para-benzoquinone. researchgate.net This highlights the utility of silyloxyfurans as vicinal bisketene equivalents in accessing these important structural motifs. researchgate.net

Aza-Diels-Alder Reactions

Reactions with Ketenimines as Aza-Dienophiles

Recent studies have established N-aryl ketenimines as highly reactive aza-dienophiles in aza-Diels-Alder reactions with 2,5-bis(silyloxy)furans. chemrxiv.orgacs.orgchemrxiv.org These intermolecular cycloadditions typically occur upon heating and exhibit high levels of periselectivity, regioselectivity, chemoselectivity, and diastereoselectivity. chemrxiv.orgchemrxiv.org The use of ketenimines as dienophiles is advantageous as they are significantly more reactive than traditional imino dienophiles. chemrxiv.orgchemrxiv.org This enhanced reactivity is attributed to less distorted transition states during the cycloaddition process. chemrxiv.orgchemrxiv.org

An example is the reaction between para-methoxyphenyl ketenimine and 2,5-bis(tert-butyldimethylsilyloxy)furan, which proceeds rapidly at room temperature to completion in under 30 minutes. chemrxiv.org

Convergent Synthesis of Oxygenated Pyridone Derivatives

The aza-Diels-Alder reaction between 2,5-bis(silyloxy)furans and ketenimines provides a convergent and redox-neutral pathway to oxygenated pyridone derivatives. chemrxiv.orgacs.orgchemrxiv.org Following the cycloaddition, a spontaneous cleavage of the C-O bridge in the resulting cycloadduct occurs, leading to the formation of the pyridone core. chemrxiv.orgchemrxiv.org This method allows for the synthesis of a variety of substituted pyridones, which are important structural motifs in many natural products and pharmaceuticals. acs.org

Stereoselective and Regioselective Considerations in Aza-Cycloadditions

The aza-Diels-Alder reactions of 2,5-bis(silyloxy)furans with ketenimines are characterized by high levels of stereoselectivity and regioselectivity. chemrxiv.orgchemrxiv.orgscribd.com For instance, the cycloaddition preferentially proceeds via an exo mode. scribd.com Computational studies, including Distortion/Interaction-Activation Strain (DIAS) analysis, have been employed to understand the origins of this selectivity. scribd.com The regioselectivity can be influenced by the substituents on the ketenimine. scribd.com

Mukaiyama-Mannich Type Reactions

Addition to Imines for γ-Lactam Synthesis

This compound can participate in Mukaiyama-Mannich type reactions with imines to produce γ-lactam derivatives. nsf.govnih.govacs.org This reaction provides a valuable method for the synthesis of functionalized γ-lactams, which are key intermediates in the preparation of biologically important natural products. nih.gov The reaction can be catalyzed by various Lewis and Brønsted acids.

For example, the use of a ditoluenesulfonylimide catalyst can lead to the formation of mono-γ-lactams from a mono-addition reaction. nsf.govnih.govacs.org In contrast, a more acidic catalyst like triflic acid can promote a double addition to yield fused bis-lactams. nsf.govnih.govacs.org Optimized organocatalytic conditions have been developed for the selective synthesis of either the mono- or bis-lactam core. nsf.govnih.gov Furthermore, one-pot, three-component reactions involving an aldehyde, an amine, and this compound have been successfully employed to generate tri-substituted mono-lactams. nsf.govnih.gov

The reaction often proceeds with high diastereoselectivity. nsf.govnih.govnih.gov For instance, the Sc(OTf)₃-catalyzed Mukaiyama-aldol type reaction of this compound with imines affords β-carboxy-γ-lactams and their corresponding ethyl esters in high yields and with high diastereomeric ratios. nih.gov While chiral acid catalysts have been shown to be highly active and diastereoselective in the mono-addition reaction, they have not yet demonstrated enantioselectivity. nsf.govnih.govacs.org

Table of Reaction Products and Yields

| Diene | Dienophile/Imine | Catalyst/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 2,5-Bis(tert-butyldimethylsilyloxy)furan | Benzyne | Not specified | para-Benzoquinone derivative | Not specified |

| 2,5-Bis(tert-butyldimethylsilyloxy)furan | para-Methoxyphenyl ketenimine | PhMe, 23 °C | Oxygenated pyridone derivative | High |

| This compound | Various Imines | Ditoluenesulfonylimide | Mono-γ-lactam | Good to Excellent |

| This compound | Various Imines | Triflic Acid | Fused bis-lactam | Good to Excellent |

Organocatalytic Approaches in Mono- and Bis-γ-Lactam Formation

The organocatalytic synthesis of intricately substituted mono- and bis-γ-lactams can be achieved through the Mukaiyama-Mannich addition of this compound to imines. acs.orgnih.gov This methodology provides a valuable route to these important heterocyclic structures. The choice of catalyst is crucial in directing the reaction towards either mono- or bis-adducts, allowing for selective synthesis of the desired core structure. acs.org

The catalytic system employed plays a pivotal role in determining the product outcome of the reaction between this compound and imines. acs.org The use of a ditoluenesulfonylimide catalyst selectively yields γ-lactams resulting from a single addition of the furan to the imine. acs.orgnsf.gov In contrast, employing a more acidic catalyst, such as triflic acid, promotes a double addition, leading to the formation of fused bis-lactams. acs.orgnih.govnsf.gov

Initial investigations into the Mukaiyama-Mannich reaction of this compound with various N-substituted, benzaldehyde-derived imines were conducted at room temperature. nsf.gov While catalysts like triflimide and ortho-benzenedisulfonimide showed promise with N-Boc and N-Cbz protected imines, the resulting products proved difficult to isolate. nsf.gov Reactions with N-PMP imines, however, yielded easily isolable lactam products. nsf.gov Although triflic acid catalysis with N-PMP imine resulted in nearly complete consumption of the starting materials, only a small amount of the desired lactam was observed. nsf.gov Consequently, optimized conditions were established using the readily synthesized ditoluenesulfonylimide catalyst, albeit with increased catalyst loading, longer reaction times, and a stoichiometric excess of the furan. nsf.gov

The catalytic activity of triflic acid in this transformation is believed to stem from its Lewis acidic nature after in situ silylation, rather than Brønsted acidity. nsf.gov This proposed mechanism is similar to that of disulfonimide catalysts, but the greater catalytic activation provided by triflic acid is thought to be responsible for selectively driving the reaction towards the double Mannich addition product. nsf.gov

Table 1: Effect of Catalyst on the Reaction of this compound with Imines

| Catalyst | Product Type | Addition | Reference |

| Ditoluenesulfonylimide | Mono-γ-lactam | Monoaddition | acs.orgnsf.gov |

| Triflic Acid | Fused Bis-lactam | Double addition | acs.orgnsf.gov |

| Triflimide | Not specified (isolation issues) | Not specified | nsf.gov |

| ortho-Benzenedisulfonimide | Not specified (isolation issues) | Not specified | nsf.gov |

High diastereoselectivity is a key feature in the synthesis of γ-lactams derived from this compound. In the organocatalytic Mukaiyama-Mannich reaction using a ditoluenesulfonylimide catalyst, a range of N-aryl imines derived from p-substituted benzaldehydes were well-tolerated, affording the corresponding lactams as a single trans-diastereomer in good yields. nsf.gov Similarly, 3,5-dimethoxy- and ortho-methoxy-substituted imines also provided the lactam products with excellent diastereomeric ratios. nsf.gov However, imines derived from 2-naphthaldehyde (B31174) and mesitaldehyde did not yield any product under these conditions. nsf.gov

The use of chiral acids as organocatalysts has also been explored. These catalysts were found to be highly active and diastereoselective in the monoaddition reaction, though they did not induce any enantioselectivity. acs.orgnih.gov For instance, while an imidodiphosphorimidate (IDPi) catalyst, which is more acidic than ditoluenesulfonylimide, was tested, it still exclusively produced the mono-adduct, suggesting that the sterically bulky environment of this catalyst may hinder the addition of a second imine equivalent. nsf.gov

In a different approach, a highly diastereoselective synthesis of β-carboxy-γ-lactams and their corresponding ethyl esters has been achieved through a Scandium(III) triflate (Sc(OTf)₃)-catalyzed imino Mukaiyama-aldol type reaction of this compound with imines. acs.orgorganic-chemistry.orgnih.gov This method consistently produces the trans-isomers of β-carboxy-γ-aryl-γ-lactams in high yields and with high diastereomeric ratios. acs.org The reaction proceeds under mild conditions, and Sc(OTf)₃ was identified as the optimal catalyst compared to other metal triflates like Yb(OTf)₃ and Zn(OTf)₂. organic-chemistry.org

Table 2: Diastereoselectivity in γ-Lactam Synthesis from this compound

| Catalyst | Substrate Scope | Diastereoselectivity | Yield | Reference |

| Ditoluenesulfonylimide | N-aryl imines from p-substituted benzaldehydes, 3,5-dimethoxy-, and ortho-methoxy-substituted imines | Excellent (single trans-diastereomer) | Good | nsf.gov |

| Chiral Acids | Not specified | High diastereoselectivity, no enantioselectivity | Not specified | acs.orgnih.gov |

| Sc(OTf)₃ | N-benzyl and N-phenyl imines | High (typically trans:cis = 99:1) | Moderate to excellent (60-89%) | organic-chemistry.org |

Multicomponent Reactions (e.g., Aldehydes, Amines, this compound)

The utility of this compound extends to multicomponent reactions (MCRs), which offer an efficient pathway for the assembly of complex molecules in a single step. acs.orgnih.gov Specifically, optimized organocatalytic conditions facilitate the one-pot, multicomponent synthesis of trisubstituted monolactams from aldehydes, amines, and this compound. acs.orgnih.gov This approach streamlines the synthesis of these valuable γ-lactam structures.

While the provided search results focus on the three-component reaction involving aldehydes, amines, and this compound, it is worth noting that multicomponent reactions are a broad class of reactions. For instance, other MCRs have been developed for the synthesis of various heterocyclic compounds, such as the reaction of amines with aldehydes and hydrogen sulfide (B99878) to produce thiazetidines, dithiazinanes, and other sulfur-containing heterocycles. nih.govdocumentsdelivered.com

Mechanistic Hypotheses in Mukaiyama-Mannich Reactions

The Mukaiyama-Mannich reaction of this compound is a type of vinylogous Mukaiyama aldol (B89426) reaction. rsc.org The general mechanism of a Lewis acid-catalyzed Mukaiyama aldol reaction involves the activation of the electrophile (in this case, an imine) by the catalyst. rsc.org

In the context of the Sc(OTf)₃-catalyzed reaction, it is proposed that the scandium triflate coordinates to the nitrogen atom of the imine. acs.org This coordination is thought to occur cis to the aryl group on the imine carbon. Subsequently, the this compound approaches the activated imine. The observed high diastereoselectivity is attributed to steric repulsion between the Sc(OTf)₃ catalyst and the β-carbon of the furan ring. acs.org A transition state that minimizes this steric interaction, by placing the less sterically demanding hydrogen atom at the β-position of the furan cis to the catalyst, is favored. acs.org This preferred transition state leads to the formation of the trans-γ-lactam after aqueous workup. acs.org

For the organocatalytic reactions using ditoluenesulfonylimide or triflic acid, a proposed mechanism involves the in situ silylation of the catalyst, which then acts as a Lewis acid to activate the imine. nsf.gov The difference in acidity between the silylated ditoluenesulfonylimide and silylated triflic acid is believed to be the reason for the selective formation of mono- or bis-adducts, respectively. nsf.gov

Other Significant Chemical Transformations

General Addition Reactions Beyond Cycloadditions

While this compound is a well-known diene in cycloaddition reactions, its utility as a nucleophile in other addition reactions has also been explored, particularly in the context of Mukaiyama-type additions. These reactions leverage the electron-rich nature of the furan ring, which is enhanced by the two silyloxy substituents, allowing it to act as a latent enolate equivalent.

A notable example is the organocatalytic Mukaiyama-Mannich reaction of this compound with various imines. This reaction provides access to densely substituted γ-lactams, which are important structural motifs in medicinal chemistry. The course of the reaction can be controlled to yield either mono- or bis-addition products by careful selection of the catalyst. nih.gov

When a moderately acidic catalyst such as ditoluenesulfonylimide is employed, the reaction selectively yields the mono-addition product. In this process, one of the silyloxy groups is activated, and the furan attacks the imine electrophile. Subsequent cyclization and desilylation afford the trisubstituted γ-lactam. Interestingly, this transformation can also be achieved in a one-pot, three-component fashion by reacting an aldehyde, an amine, and this compound, which offers a streamlined approach to these valuable heterocyclic compounds. nih.gov

Conversely, the use of a stronger acid catalyst, such as triflic acid, promotes a double addition, leading to the formation of fused bis-lactam structures. nih.gov This highlights the tunable reactivity of this compound based on the reaction conditions. While chiral acid catalysts have been investigated for the mono-addition reaction and have shown high diastereoselectivity, achieving enantioselectivity has proven to be challenging. nih.gov

The following table summarizes the selective synthesis of mono- and bis-γ-lactams from this compound and an imine, demonstrating the catalyst-dependent outcome.

| Catalyst | Product Type | General Structure |

| Ditoluenesulfonylimide | Mono-γ-lactam | Trisubstituted γ-lactam |

| Triflic Acid | Bis-γ-lactam | Fused bis-lactam |

This table illustrates the divergent reactivity of this compound in Mukaiyama-Mannich reactions based on the catalyst employed.

Metal-Catalyzed Furan Functionalization (e.g., Palladium-Catalyzed Reactions)

The direct functionalization of the furan ring of this compound via metal-catalyzed reactions, particularly those involving palladium, is not extensively documented in the scientific literature. This is primarily due to the nature of the trimethylsilyloxy group, which is not a conventional leaving group in the catalytic cycles of common cross-coupling reactions such as Suzuki, Stille, or Heck reactions. These reactions typically rely on the oxidative addition of a palladium(0) catalyst to a carbon-halogen or carbon-triflate bond, which is absent in this compound.

The functionalization of the 2- and 5-positions of the furan core using palladium catalysis is a well-established strategy for the synthesis of complex molecules. However, these transformations almost invariably start from furan derivatives bearing appropriate leaving groups, such as halides (bromides, iodides) or organometallic moieties (stannanes, boronic esters). For instance, 2,5-dihalofurans readily undergo a variety of palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. Similarly, 2,5-bis(trimethylstannyl)furan (B3055207) and furan-2,5-diboronic esters are versatile substrates in Stille and Suzuki couplings, respectively. researchgate.netrsc.org

While the direct palladium-catalyzed functionalization of this compound remains elusive, the established reactivity of other 2,5-disubstituted furans underscores the synthetic importance of accessing functionalized furan cores. The conversion of this compound to a more reactive derivative suitable for cross-coupling could represent a potential, albeit indirect, route to its functionalization. However, direct C-H activation or other novel catalytic approaches would likely be necessary to utilize this silylated furan directly in metal-catalyzed functionalization reactions.

The following table lists the common precursors for the palladium-catalyzed functionalization of the furan-2,5-dicarboxylate (B1257723) scaffold.

| Precursor | Type of Coupling Reaction |

| 2,5-Dihalofuran | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig |

| 2,5-Bis(trimethylstannyl)furan | Stille |

| Furan-2,5-diboronic acid/ester | Suzuki |

This table highlights the typical starting materials used for the palladium-catalyzed functionalization of the 2,5-disubstituted furan core, providing context for the current limitations of using this compound directly.

Applications of 2,5 Bis Trimethylsilyloxy Furan in Complex Molecule Synthesis

Precursor for Synthesizing Complex Heterocyclic Compounds

2,5-Bis(trimethylsilyloxy)furan serves as a valuable precursor for the synthesis of a variety of complex heterocyclic compounds. Its ability to act as a reactive diene in Diels-Alder reactions is a cornerstone of its utility. researchgate.net These reactions, particularly with electron-withdrawing dienophiles, allow for the construction of bicyclic adducts that can be further transformed into a range of heterocyclic systems. ablesci.com

One notable application is in the organocatalytic Mukaiyama-Mannich addition to imines for the synthesis of densely substituted mono- and bis-γ-lactams. nih.govresearchgate.net The choice of catalyst can selectively lead to either monoaddition, producing γ-lactams, or a double addition, resulting in fused bis-lactams. nih.gov This method offers a pathway to complex nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry. nih.gov

Furthermore, intermolecular cycloadditions of 2,5-bis(silyloxy)furans with highly reactive aza-dienophiles like N-aryl ketenimines have been shown to proceed with high levels of selectivity. researchgate.net These reactions lead to the formation of oxygenated pyridone derivatives in a convergent and redox-neutral manner. researchgate.net The reactivity of silyloxyfurans in such cycloadditions opens avenues for creating diverse heterocyclic structures. acs.org

Intermediacy in Natural Product Total Synthesis

The strategic application of this compound and its derivatives has been demonstrated in the total synthesis of natural products. researchgate.netmdpi.comnih.gov Its role as a masked diene allows for the controlled introduction of specific functionalities and stereocenters, which are crucial for the assembly of complex natural product skeletons.

A significant example is the gram-scale synthesis of the neuroprotective agent (±)-indanostatin, where a derivative of 2,5-bis(silyloxy)furan was employed as a key intermediate. researchgate.net The synthesis of furan-containing natural products, such as those found in the Annonaceae family of plants, often involves intermediates that can be conceptually traced back to silyloxyfuran precursors. mdpi.com While many total syntheses of furan-containing natural products have been reported, the direct use of this compound provides an efficient route to key structural motifs. mdpi.comnih.gov

The synthesis of furan (B31954) fatty acid derivatives, for instance, showcases the utility of furan rings as central components in natural product synthesis. nih.gov Although not always explicitly starting from this compound, the methodologies employed often rely on the fundamental reactivity patterns exhibited by such silyloxyfurans.

Building Block for Polymer Synthesis

While the direct polymerization of this compound is not extensively documented, its close relative, 2,5-bis(hydroxymethyl)furan (BHMF), is a prominent bio-based monomer in polymer chemistry. nih.govnih.govrsc.orgnih.govncsu.edunih.gov this compound can be considered a protected form of BHMF, and its conversion to BHMF is a key step in leveraging biomass-derived furanics for polymer synthesis. nih.gov

BHMF is used to produce a variety of polymers, including polyesters and polyurethanes. nih.govnih.govncsu.edu The synthesis of high-furan-content polyesters has been achieved through the solution polymerization of 2,5-furandicarbonyl chloride with BHMF. nih.gov Enzymatic polymerization of BHMF with diacid ethyl esters has also been explored to create novel bio-based furan polyesters. nih.gov Furthermore, BHMF can be converted into epoxy monomers, such as 2,5-bis[(2-oxiranylmethoxy)methyl]furan (BOF), which are then used to create thermosetting polymers with improved thermomechanical properties. nih.gov

The Diels-Alder reaction of BHMF with maleimide (B117702) derivatives has been investigated to produce adducts that can serve as precursors for functionalized polymers. nih.gov This highlights the potential of the furan core, accessible from this compound, as a versatile platform for creating sustainable polymeric materials. semanticscholar.orgrsc.org

Generation of Highly Substituted Aromatic Systems (e.g., Hydroquinones, Benzoquinones)

One of the most powerful applications of this compound is its use as a vicinal bisketene equivalent in Diels-Alder reactions to generate highly substituted aromatic systems. researchgate.net This strategy provides a convergent route to para-hydroquinones and para-benzoquinones, which are important structural motifs in many natural products and functional materials. researchgate.netorgsyn.org

The cycloaddition of 2,5-bis(tert-butyldimethylsilyloxy)furan, a related derivative, with olefinic dienophiles under mild conditions leads to the formation of highly substituted para-hydroquinones in a one-pot sequence. researchgate.net When reacted with acetylenic dienophiles, including arynes, the corresponding para-benzoquinones are obtained directly. researchgate.net The reaction proceeds through a Diels-Alder cycloaddition followed by a ring-opening and tautomerization sequence. researchgate.net

A variety of substituted 2,5-bis(trimethylsilyloxy)furans, prepared from the corresponding succinic anhydrides, have been shown to be reactive dienes for the Diels-Alder reaction with electron-withdrawing dienophiles, yielding p-quinones and hydroquinones. ablesci.com This methodology has been used to synthesize a range of para-hydroquinones, including those bearing indole (B1671886) and silyl (B83357) enol ether functionalities. researchgate.net

| Diene | Dienophile | Product Type | Reference |

| 2,5-Bis(tert-butyldimethylsilyloxy)furan | Olefinic dienophiles | para-Hydroquinones | researchgate.net |

| 2,5-Bis(tert-butyldimethylsilyloxy)furan | Acetylenic dienophiles (including arynes) | para-Benzoquinones | researchgate.net |

| Substituted 2,5-bis(trimethylsilyloxy)furans | Electron-withdrawing dienophiles | p-Quinones and Hydroquinones | ablesci.com |

Synthetic Routes to Bioactive Scaffolds

The reactivity of this compound makes it a valuable tool for the construction of various bioactive scaffolds. Its ability to participate in cycloaddition reactions allows for the rapid assembly of complex molecular frameworks found in biologically active compounds.

As previously mentioned, the organocatalytic Mukaiyama-Mannich reaction of this compound with imines provides a direct route to substituted γ-lactams, a common core in many bioactive molecules. nih.gov This reaction can be performed as a one-pot, multicomponent assembly, further enhancing its efficiency in generating libraries of potential drug candidates. nih.gov

Furthermore, the Diels-Alder reaction of 2,5-bis(silyloxy)furans with aza-dienophiles yields oxygenated pyridone derivatives, which are another class of heterocyclic scaffolds with known biological activities. researchgate.net The application of these methodologies extends to the synthesis of complex, non-planar tricyclic compounds from biomass-derived 5-hydroxymethylfurfural (B1680220) (HMF), which can be reduced to 2,5-bis(hydroxymethyl)furan and subsequently used in Diels-Alder reactions. semanticscholar.org These tricyclic structures can serve as cores for biologically active compounds and advanced materials. semanticscholar.org The synthesis of the neuroprotective agent (±)-indanostatin via a route involving a 2,5-bis(silyloxy)furan derivative underscores the importance of this compound in accessing medicinally relevant scaffolds. researchgate.net

| Reaction Type | Reactants | Resulting Bioactive Scaffold | Reference |

| Organocatalytic Mukaiyama-Mannich | This compound, Imines | Substituted γ-lactams | nih.gov |

| Diels-Alder Cycloaddition | 2,5-Bis(silyloxy)furans, N-aryl ketenimines | Oxygenated pyridones | researchgate.net |

| Diels-Alder Cycloaddition | 2,5-Bis(hydroxymethyl)furan (from HMF), Maleimide | Tricyclic compounds | semanticscholar.org |

| Multi-step Synthesis | 2,5-Bis(silyloxy)furan derivative | (±)-Indanostatin | researchgate.net |

Derivatives and Analogs of 2,5 Bis Trimethylsilyloxy Furan

Silyl (B83357) Group Modifications

The nature of the silyl group in 2,5-disubstituted silyloxyfurans plays a crucial role in determining the compound's stability and reactivity. By replacing the trimethylsilyl (B98337) (TMS) groups with bulkier or electronically different silyl moieties, chemists can fine-tune the properties of the furan (B31954) core to suit specific synthetic needs.

2,5-Bis(tert-butyldimethylsilyloxy)furans: Enhanced Stability and Reactivity Profiles

A significant advancement in the field has been the introduction of 2,5-bis(tert-butyldimethylsilyloxy)furans. These analogs, bearing the bulkier tert-butyldimethylsilyl (TBDMS) groups, exhibit markedly improved stability compared to their trimethylsilyl counterparts. orgsyn.org While 2,5-bis(trimethylsilyloxy)furans are often described as highly sensitive to moisture and air, the TBDMS variants show enhanced resilience, allowing for easier handling and purification. orgsyn.org For instance, ((3-methylfuran-2,5-diyl)bis(oxy))bis(tert-butyldimethylsilane) demonstrates superior stability, making it a more practical reagent in multi-step syntheses. orgsyn.org

This enhanced stability does not compromise their reactivity as dienes in Diels-Alder reactions. In fact, 2,5-bis(tert-butyldimethylsilyloxy)furans are effective vicinal bisketene equivalents for cycloadditions. researchgate.net They react with a variety of dienophiles, including olefinic and acetylenic compounds, under mild conditions to afford highly substituted para-hydroquinones and para-benzoquinones, respectively. researchgate.net The reaction with benzyne (B1209423) is also a notable application. researchgate.net

The synthesis of these derivatives typically involves the reaction of a suitable succinic anhydride (B1165640) with tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) in the presence of an amine base like triethylamine. orgsyn.org

Table 1: Comparison of Trimethylsilyl and tert-Butyldimethylsilyl Furan Derivatives

| Property | 2,5-Bis(trimethylsilyloxy)furan | 2,5-Bis(tert-butyldimethylsilyloxy)furan |

| Stability | Highly sensitive to moisture and air | Significantly improved stability |

| Handling | Requires careful handling and inert atmosphere | Easier to handle and purify |

| Reactivity | Reactive diene in Diels-Alder reactions | Competent diene in Diels-Alder reactions |

Other Substituted Silyloxyfuran Derivatives

Beyond the well-studied TBDMS derivatives, other substituted silyloxyfuran derivatives have been synthesized to explore the electronic and steric effects of different silyl groups. While less common, these derivatives offer potential for unique reactivity patterns. For example, the synthesis of various 2-silyloxyfuran derivatives has been explored in the context of creating functionalized furan compounds. acs.org Additionally, the synthesis of 2-silylbenzo[b]furans has been achieved through methods like the Larock-type coupling, which can then be further functionalized. nih.gov The choice of the silyl group can influence the outcome of subsequent reactions, such as bromodesilylation. nih.gov

Heteroatom-Modified Furan Analogs (e.g., Silyloxypyrroles)

Replacing the furan oxygen with other heteroatoms, most notably nitrogen to form silyloxypyrroles, introduces another dimension to the chemical space of these synthons. 2,5-Bis(tert-butyldimethylsilyloxy)pyrroles have been established as competent dienes for the synthesis of para-iminoquinones through Diels-Alder reactions. researchgate.net This demonstrates that the fundamental reactivity of the diene system is retained while allowing for the introduction of nitrogen into the final product. The synthesis of these pyrrole (B145914) analogs can be achieved from the corresponding furan derivatives, showcasing a valuable transformation between these heterocyclic systems. researchgate.net

Comparative Analysis of Reactivity and Stability Across Analogs

The stability of silyloxyfuran derivatives is significantly influenced by the steric bulk of the silyl groups. The progression from trimethylsilyl to tert-butyldimethylsilyl groups leads to a notable increase in stability, making the latter more user-friendly reagents. orgsyn.org

In terms of reactivity, both silyloxyfurans and their silyloxypyrrole analogs act as effective dienes in Diels-Alder cycloadditions. researchgate.net The choice between a furan or pyrrole core dictates the nature of the resulting quinone-type product, with furans leading to hydroquinones or benzoquinones and pyrroles yielding iminoquinones. researchgate.net This allows for a strategic selection of the diene to target specific molecular frameworks. The reactivity of these dienes with various dienophiles, including electron-withdrawing olefins and benzynes, highlights their versatility in convergent synthetic strategies. researchgate.netresearchgate.net

Theoretical and Computational Investigations

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of reactions involving 2,5-bis(trimethylsilyloxy)furan. These studies provide a molecular-level picture of bond-forming and bond-breaking processes.

This compound serves as a reactive diene in Diels-Alder cycloaddition reactions. researchgate.net Theoretical calculations are employed to locate and characterize the transition state structures for these reactions. The geometry and energy of the transition state are critical determinants of the reaction rate and selectivity. For instance, in the Diels-Alder reaction, a concerted, cyclic transition state is typically involved. wikipedia.org Computational models can confirm the synchronous or asynchronous nature of this transition state, where bond formations may not occur at the exact same rate. rsc.org

Analysis of the transition state helps to understand why certain cycloadditions are favored over others. Factors such as the electronic nature of the dienophile and the substitution pattern on the furan (B31954) ring influence the activation energy of the reaction. wikipedia.org Theoretical studies on related furan systems have shown that the transition state geometry can predict the stereochemical outcome, such as the preference for the exo or endo adduct. researchgate.net

The distortion/interaction-activation strain model is a powerful computational tool used to analyze the activation barriers of chemical reactions. nih.govwikipedia.orgnih.gov This model deconstructs the activation energy (ΔE‡) into two primary components: the activation strain (ΔE_strain‡) and the interaction energy (ΔE_int‡). nih.govillinois.edu

Activation Strain (ΔE_strain‡): This represents the energy required to distort the reactants from their ground-state geometries to the geometries they adopt in the transition state. nih.govnih.gov

Interaction Energy (ΔE_int‡): This term accounts for the stabilizing interactions (such as orbital interactions and electrostatic forces) between the distorted reactant molecules in the transition state. nih.govnih.gov

The transition state is reached at the point along the reaction coordinate where the destabilizing activation strain is overcome by the stabilizing interaction energy. nih.gov By applying this model to the reactions of this compound, chemists can identify the specific factors that control its reactivity. For example, a high activation barrier might be attributed to significant strain energy needed to deform the furan ring into the transition state geometry, or to weak interaction energy with the reaction partner. illinois.edu This analysis provides a quantitative basis for understanding reactivity trends and for designing more efficient reactions. illinois.edu

Stereoselectivity Predictions and Elucidation of Origins

Computational chemistry is pivotal in predicting and explaining the stereoselectivity observed in reactions of this compound, such as Diels-Alder and Mukaiyama-Mannich reactions. wikipedia.orgnih.gov Theoretical models can calculate the energies of different possible stereoisomeric transition states. The transition state with the lowest energy corresponds to the major product formed.

In Diels-Alder reactions, the preference for endo or exo products is a classic example of stereoselectivity. The "endo rule" often predicts the major product, a phenomenon attributed to favorable secondary orbital interactions between the diene and the dienophile in the endo transition state. wikipedia.org Computational studies can quantify these interactions and assess their importance relative to other factors like steric hindrance, which typically favors the exo product. wikipedia.org For reactions involving chiral catalysts, computational models can help elucidate how the catalyst creates a chiral environment that favors the formation of one enantiomer over the other. nih.gov While organocatalytic additions to this compound have been shown to be highly diastereoselective, achieving high enantioselectivity has remained a challenge. nih.govacs.org

Computational NMR Spectroscopy for Stereochemical Proof and Structural Elucidation Support

Computational NMR spectroscopy has become a reliable tool for confirming the structure and stereochemistry of reaction products. nih.gov This method involves calculating the theoretical NMR chemical shifts (e.g., ¹H and ¹³C) for a proposed structure and comparing them to the experimental data. acs.orgnih.gov

The process typically involves:

Optimizing the geometry of the proposed molecular structure using quantum chemical methods.

Calculating the NMR shielding tensors for this optimized geometry.

Converting the shielding tensors to chemical shifts, often by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nih.gov

A strong correlation between the calculated and experimental chemical shifts provides powerful evidence for the correctness of the assigned structure and stereochemistry. nih.gov This is particularly valuable when dealing with complex molecules or when distinguishing between subtle stereoisomeric differences, such as the relative configuration of diastereomers formed in the reactions of this compound. nih.govnih.gov

Table 1: Example of Experimental vs. Computed ¹H NMR Chemical Shifts for Distinguishing Diastereomers This is a representative table illustrating the methodology. Actual data would be specific to a particular reaction product of this compound.

| Proton | Experimental Shift (ppm) - Isomer A | Computed Shift (ppm) - Isomer A | Experimental Shift (ppm) - Isomer B | Computed Shift (ppm) - Isomer B |

| H-1 | 4.25 | 4.28 | 4.35 | 4.37 |

| H-2 | 2.80 | 2.83 | 2.95 | 2.98 |

| H-3 | 5.90 | 5.92 | 5.85 | 5.86 |

| H-4 | 6.10 | 6.11 | 6.15 | 6.14 |

Electronic Structure Analysis and Reactivity Correlations

The electronic structure of this compound is key to its reactivity. Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict the course of chemical reactions. wikipedia.org This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.orgyoutube.com

For this compound, the two electron-donating trimethylsilyloxy groups significantly raise the energy of its HOMO. This makes it an excellent electron-rich diene for "normal-electron-demand" Diels-Alder reactions, where it reacts readily with electron-deficient dienophiles (which have low-energy LUMOs). wikipedia.org

Computational analysis provides detailed information about the energy levels and spatial distribution of these frontier orbitals. researchgate.netresearchgate.net The energy gap between the HOMO of the furan and the LUMO of its reaction partner is inversely related to the reaction rate. A smaller energy gap implies a stronger interaction and a lower activation barrier. wikipedia.org Furthermore, the coefficients of the atomic orbitals contributing to the HOMO and LUMO can be used to predict the regioselectivity of cycloaddition reactions. wikipedia.org

Table 2: Frontier Molecular Orbital (FMO) Energies (Illustrative) Values are for illustrative purposes to demonstrate the concept.

| Molecule | FMO | Energy (eV) | Role in Reaction |

| This compound | HOMO | -5.5 | Nucleophile (Diene) |

| This compound | LUMO | +1.2 | - |

| Maleic Anhydride (B1165640) | HOMO | -9.7 | - |

| Maleic Anhydride | LUMO | -1.8 | Electrophile (Dienophile) |

Analytical Characterization Methodologies for 2,5 Bis Trimethylsilyloxy Furan and Its Adducts

Spectroscopic Techniques (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are fundamental to the characterization of 2,5-Bis(trimethylsilyloxy)furan and its adducts, providing detailed information about their molecular structure and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For derivatives of 2,5-bis(tert-butyldimethylsilyloxy)furan, which is structurally similar to the trimethylsilyl (B98337) analogue, ¹H NMR and ¹³C NMR are routinely employed. For instance, in the characterization of a 2-methylnaphthalene-1,4-dione adduct, the ¹H NMR spectrum in CDCl₃ showed distinct signals corresponding to the aromatic and methyl protons, while the ¹³C NMR spectrum revealed the chemical shifts of the carbonyl and aromatic carbons. orgsyn.org The purity of such compounds can also be determined using quantitative ¹H NMR (qNMR) spectroscopy with an internal standard like 1,2-dichloroethane (B1671644) or 1,3,5-trimethoxybenzene. orgsyn.org Theoretical calculations using the Gauge-Invariant Atomic Orbital (GIAO) method can further aid in the interpretation of NMR chemical shifts. globalresearchonline.net

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of a 2-methylnaphthalene-1,4-dione adduct, for example, displayed characteristic absorption bands for C-H stretching of the aromatic ring (3060 cm⁻¹), the carbonyl group (1655 cm⁻¹), and C-O stretching (1255 cm⁻¹), confirming the presence of these functionalities. orgsyn.org Theoretical studies on furan (B31954) and its derivatives have shown that C-C symmetric and asymmetric stretching vibrations in the furan ring typically appear in the range of 1414-1033 cm⁻¹. globalresearchonline.net

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) with techniques like Fast Atom Bombardment (FD+) can provide highly accurate mass measurements. For the 2-methylnaphthalene-1,4-dione adduct, the experimentally determined mass was very close to the calculated mass, confirming its elemental formula. orgsyn.org

| Spectroscopic Data for a 2-Methylnaphthalene-1,4-dione Adduct | |

| Technique | Observed Signals/Bands |

| ¹H NMR (400 MHz, CDCl₃) | δ: 8.13 – 8.08 (m, 1H), 8.06 (ddd, J = 5.7, 3.3, 0.6 Hz, 1H), 7.73 (dd, J = 5.8, 3.3 Hz, 2H), 6.84 (q, J = 1.6 Hz, 1H), 2.20 (d, J = 1.6 Hz, 3H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ: 185.6, 185.0, 148.2, 135.7, 133.7, 133.6, 132.3, 132.2, 126.6, 126.1, 16.5 |

| IR (thin film) | 3060, 1655, 1583, 1295, 1255, 1156, 897, 776, 657 cm⁻¹ |

| HRMS (FD+) | [M]⁺ calcd for C₁₁H₈O₂: 172.0524; Found: 172.0516 |

| Data sourced from Organic Syntheses. orgsyn.org |

Chromatographic Separation and Purity Assessment Methods (e.g., GC, HPLC)

Chromatographic techniques are indispensable for separating this compound and its adducts from reaction mixtures and for assessing their purity.

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is a standard method for analyzing volatile compounds like furan and its derivatives. nih.gov It allows for the separation of closely related isomers, such as 2-ethylfuran (B109080) and 2,5-dimethylfuran, which can be challenging. nih.gov The use of specific capillary columns, like the Supelco Equity-1, has been shown to achieve baseline separation of these isomers. nih.gov

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, particularly for less volatile or thermally sensitive compounds. While specific HPLC methods for this compound are not detailed in the provided context, it is a standard tool for purity assessment in organic synthesis.

Column Chromatography is frequently used for the purification of silylated furan derivatives on a preparative scale. Due to the potential instability of these compounds on silica (B1680970) gel, a phosphate-buffered silica gel with a neutral pH is often employed. orgsyn.org For instance, ((3-methylfuran-2,5-diyl)bis(oxy))bis(tert-butyldimethylsilane) was purified using flash column chromatography with phosphate-buffered silica and an isocratic solvent system of hexanes. orgsyn.org The presence of the compound in the collected fractions can be monitored by Thin-Layer Chromatography (TLC), although visualization may require methods other than UV light if the compound is not UV-active. orgsyn.org

| Chromatographic Method | Application | Key Parameters |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and quantification of furan and alkylfurans. nih.gov | Supelco Equity-1 column for isomer separation. nih.gov |

| Column Chromatography | Purification of silylated furan derivatives. orgsyn.org | Phosphate-buffered silica gel (pH = 7), isocratic elution with hexanes. orgsyn.org |

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography provides unambiguous proof of the three-dimensional structure of a molecule in the solid state. This technique is invaluable for confirming the stereochemistry and connectivity of atoms in novel compounds. While a crystal structure for this compound itself was not found in the provided results, the structures of various furan-containing adducts and other complex organic molecules have been determined using this method. researchgate.netmdpi.commdpi.com

For example, the crystal structure of 2,5-bis[(4-fluorophenyl)iminomethyl]furan revealed that the furan ring lies on a twofold rotation axis. researchgate.net The process of X-ray structure determination involves crystallizing the compound, collecting diffraction data using an instrument like a Bruker Kappa Apex II or Rigaku Oxford Diffraction Supernova diffractometer with Mo Kα radiation, and then solving and refining the structure using specialized software. mdpi.com The resulting crystal data includes unit cell parameters (a, b, c, α, β, γ), space group, and calculated density. mdpi.com

| Crystallographic Data for 2,5-bis[(4-fluorophenyl)iminomethyl]furan | |

| Parameter | Value |

| Empirical Formula | C₁₈H₁₂F₂N₂O |

| Space Group | C2/c |

| a (Å) | 18.068(2) |

| b (Å) | 5.9258(7) |

| c (Å) | 14.885(2) |

| β (°) | 108.995(3) |

| V (ų) | 1506.7(3) |

| Data sourced from a study on the molecular and crystal structure of the compound. researchgate.net |

Quantitative Analytical Procedures for Reaction Monitoring

The progress of reactions involving this compound can be monitored using quantitative analytical methods. As mentioned previously, quantitative ¹H NMR (qNMR) is a highly effective technique for this purpose. orgsyn.org By adding a known amount of an internal standard to an aliquot of the reaction mixture, the concentration of reactants, intermediates, and products can be determined by comparing the integrals of their respective NMR signals. This allows for the calculation of reaction conversion and yield over time. orgsyn.org

In the context of organocatalytic Mukaiyama-Mannich reactions, the formation of mono- and bis-γ-lactam adducts from this compound and imines was monitored to optimize reaction conditions. nih.gov Although the specific quantitative method was not detailed, such optimization studies typically rely on techniques like GC, HPLC, or NMR to quantify the product yield under various catalytic conditions. nih.gov

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The quest for more selective and efficient chemical transformations involving 2,5-bis(trimethylsilyloxy)furan is a primary driver of current research. While Lewis acids are commonly used, the development of sophisticated catalytic systems is crucial for controlling stereochemistry and reaction outcomes.

Organocatalysis represents a significant area of future development. Studies have shown that organocatalysts can be highly active and diastereoselective in reactions like the Mukaiyama-Mannich addition of this compound to imines. nih.gov For instance, ditoluenesulfonylimide has been used to catalyze monoaddition, yielding γ-lactams, while stronger acids like triflic acid promote a double addition to form fused bis-lactams. nih.gov Future work will likely focus on designing chiral organocatalysts to induce enantioselectivity, a challenge that has yet to be fully overcome in these specific reactions. nih.gov

In parallel, advancements in metal-based catalysis are being explored. Chiral copper(II)-pybox complexes have been investigated for asymmetric additions of the related 2-(trimethylsilyloxy)furan to benzoquinones, demonstrating the potential for stereoselective carbon-carbon bond formation. umich.edu Similarly, chiral titanium-BINOL complexes are effective for enantioselective vinylogous Mukaiyama aldol (B89426) reactions. nih.gov The application and adaptation of these and other transition metal catalyst systems, such as those based on rhodium or zinc, to the unique bis-silyloxyfuran scaffold could unlock new levels of control over complex molecular architectures. rug.nl The development of catalysts that can differentiate between the two silyloxyfuran moieties to achieve selective mono-functionalization is a particularly challenging and important goal.

| Catalyst Type | Reaction | Potential Advancement for this compound |

| Organocatalysts | Mukaiyama-Mannich | Development of chiral variants for enantioselective synthesis of mono- and bis-γ-lactams. nih.gov |

| Copper(II)-Pybox | Michael Addition | Application in asymmetric synthesis of complex butenolides and other adducts. umich.eduacs.org |

| Titanium-BINOL | Mukaiyama Aldol | Enantioselective synthesis of γ-hydroxy butenolides. nih.gov |

| Dinuclear Zinc Complexes | Michael Addition | Stereocontrolled synthesis of densely functionalized lactones. rug.nl |

Exploration of New Reaction Pathways and Chemical Transformations

Beyond established Diels-Alder and Mukaiyama-type reactions, researchers are exploring novel transformations to broaden the synthetic utility of this compound. Its role as a vicinal bisketene equivalent makes it a powerful tool for constructing highly substituted ring systems. researchgate.net

One promising avenue is the cycloaddition with a wider range of dienophiles and reaction partners. Its reaction with benzynes, for example, provides access to para-benzoquinones. researchgate.net The in-situ generation of benzynes and other reactive intermediates offers a pathway to complex nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and functional materials. rsc.org Future work could explore cycloadditions with ketenimines to access pyridone derivatives or with azoalkenes in cascade reactions to build fused butyrolactones. acs.orgresearchgate.net

The development of multicomponent reactions is another emerging trend. The one-pot assembly of trisubstituted monolactams from an aldehyde, an amine, and this compound highlights the potential for building molecular complexity in a single, efficient step. nih.gov Expanding the scope of these multicomponent reactions to include different electrophiles and nucleophiles will be a significant area of future research. Furthermore, leveraging the compound's reactivity in cascade or domino reactions, where a single event triggers subsequent transformations, could provide rapid access to intricate molecular frameworks. acs.org

Green Chemistry Approaches in this compound Chemistry

The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds. For this compound, this involves developing more sustainable synthetic routes and utilizing it as a building block for eco-friendly materials.

A key focus is the use of bio-based feedstocks. The furan (B31954) core of the molecule is structurally related to 2,5-bis(hydroxymethyl)furan (BHMF), a platform chemical that can be derived from the dehydration of fructose, which in turn comes from cellulose. wikipedia.orgnih.gov Research into efficient methods for converting biomass-derived HMF into precursors for this compound could significantly improve its environmental footprint.

The application of greener reaction conditions is also paramount. This includes the use of enzymatic catalysis, which has been successfully employed for the polymerization of the related BHMF to create biodegradable polyesters. rsc.orgnih.gov Exploring enzymatic or chemo-enzymatic strategies for the reactions of this compound could lead to milder reaction conditions and reduced waste. One-pot syntheses, such as the amination-oxidation-amination-reduction strategy to produce furan-based amines from HMF, exemplify the efficiency gains sought by green chemistry principles. rsc.org Such strategies, if applied to the synthesis and transformations of this compound, would minimize purification steps and solvent usage.

| Green Chemistry Principle | Application in Furan Chemistry | Future Direction for this compound |

| Use of Renewable Feedstocks | Synthesis of BHMF and FDCA from biomass (sugars, cellulose). wikipedia.orgnih.govnih.gov | Developing synthetic routes to this compound from bio-derived precursors. |

| Atom Economy / Step Economy | One-pot, multicomponent reactions to build complex lactams. nih.gov | Designing more cascade and multicomponent reactions to maximize efficiency. |

| Catalysis | Enzymatic polymerization of BHMF; organocatalysis. nih.govrsc.org | Broader implementation of biocatalysts and recyclable organocatalysts in its transformations. |

| Safer Solvents & Conditions | Use of aqueous environments or solvent-free bulk polymerization for BHMF-based polyesters. wikipedia.orgrsc.org | Transitioning reactions to greener solvents or flow chemistry systems to reduce waste. |

Design and Synthesis of Advanced Functional Materials via Furan Scaffolds

The furan scaffold, readily accessible from this compound, is a valuable component in the design of advanced materials. Its rigid structure and the potential for chemical modification make it an attractive alternative to petroleum-based aromatic compounds like terephthalates.

A major area of research is the synthesis of sustainable polymers. The related diol, BHMF, is a key monomer for producing bio-based polyesters (like PEF, a potential replacement for PET), polyurethanes, and epoxy resins. wikipedia.orgnih.govnih.gov this compound can serve as a stable, soluble precursor for generating the furan core within these polymer structures, potentially offering advantages in processability. Research is focused on tailoring the properties of these furanic polymers by copolymerization or by varying the length of comonomers to control crystallinity, thermal stability, and biodegradability. rsc.org

Furthermore, furan-based building blocks are being used to create functional materials with specific properties. Diels-Alder reactions using furan diols like BHMF can generate monomers for ring-opening metathesis polymerization (ROMP) to produce highly functionalized polymers. researchgate.net The reversible nature of the furan-maleimide Diels-Alder adduct is also being exploited to create self-healing polymer networks. researchgate.net Esters derived from BHMF have also shown promise as bio-based plasticizers for PVC, offering a potential replacement for phthalates. researchgate.net Future work will likely explore the integration of the this compound-derived scaffold into a wider range of materials, including conductive polymers, liquid crystals, and porous organic frameworks.

Integration with Automated Synthesis and Flow Chemistry Platforms

The integration of chemical synthesis with automated and continuous flow platforms offers significant advantages in terms of efficiency, safety, reproducibility, and scalability. The chemistry of this compound is well-suited for this transition.

Flow chemistry, where reagents are pumped through a network of tubes and reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This is particularly beneficial for reactions that are fast, exothermic, or involve unstable intermediates. The synthesis of butenolides using the related 2-(trimethylsilyloxy)furan has been demonstrated in continuous flow, showcasing the potential for improved yields and safety. Applying this technology to the diverse reactions of this compound, such as its Diels-Alder or Mukaiyama additions, could enable the rapid and safe production of various intermediates.

Automated synthesis platforms can be used to rapidly screen reaction conditions, catalysts, and substrates, accelerating the discovery of new transformations and the optimization of existing ones. By combining automated screening with flow chemistry, libraries of complex molecules derived from this compound could be generated efficiently. This high-throughput approach is invaluable for drug discovery and materials science, allowing for the systematic exploration of structure-activity relationships. Future research will focus on developing robust flow protocols for the key reactions of this compound and integrating these processes into fully automated synthesis and purification systems.

Q & A

What synthetic methodologies are effective for preparing 2,5-Bis(trimethylsilyloxy)furan?

Basic Research Question

The compound can be synthesized via silylation of dihydrofuran precursors. For example, treatment of 2,5-dimethoxy-2,5-dihydrofuran with trimethylsilyl bromide (TMSBr) in dichloromethane at room temperature yields intermediates like 2-methoxy-5-bromo-2,5-dihydrofuran, which decomposes into silylated products. Monitoring via gas-liquid chromatography–mass spectrometry (GLC-MS) and nuclear magnetic resonance (NMR) is critical to track transient intermediates .

How can intermediates in the synthesis of this compound be characterized?

Basic Research Question

Elusive intermediates, such as brominated dihydrofuran derivatives, require advanced analytical techniques. GLC-MS provides real-time detection of volatile intermediates, while ¹H/¹³C NMR confirms structural assignments. For example, 2-methoxyfuran (a key intermediate) is identified via characteristic NMR shifts (δ 7.28 ppm for aromatic protons) .

What reaction mechanisms govern the silylation of dihydrofuran derivatives?

Advanced Research Question

The reaction proceeds through nucleophilic substitution, where TMSBr displaces methoxy groups, forming brominated intermediates. These intermediates undergo elimination to yield furanone derivatives. Competing pathways (e.g., over-silylation or ring-opening) necessitate strict stoichiometric control. Computational studies suggest that electron-withdrawing silyl groups stabilize transition states, favoring product formation .

How do silyloxy groups influence the thermal stability of furan-based polymers?

Advanced Research Question

Molecular dynamics simulations of furan-containing epoxy resins (e.g., 2,5-bis[(2-oxiranylmethoxy)-methyl]-furan) reveal that bulky silyl groups reduce cross-linking density but enhance thermal resistance by sterically hindering chain mobility. Experimental validation requires thermogravimetric analysis (TGA) under inert conditions to assess decomposition profiles .

What catalytic challenges arise in functionalizing silylated furans for material applications?

Advanced Research Question

Catalysts must balance reactivity and selectivity to avoid side reactions (e.g., furan ring hydrogenation or desilylation). Ruthenium- and palladium-based catalysts show promise for selective transformations, but their efficiency depends on solvent polarity and moisture exclusion. For example, anhydrous tetrahydrofuran (THF) minimizes hydrolysis of silyl ethers .

Are computational methods reliable for predicting the reactivity of silylated furans?

Advanced Research Question

Density functional theory (DFT) simulations accurately model reaction pathways, such as silyl-group migration or ring-opening. For instance, simulations of this compound predict higher activation energies for silyl-group cleavage compared to methoxy analogs, aligning with experimental observations of thermal stability .

How can biocatalytic routes inspire sustainable synthesis of silylated furans?

Advanced Research Question

Chemoenzymatic approaches, such as using engineered Saccharomyces cerevisiae to convert glucose into hydroxymethylfuran derivatives, highlight potential green pathways. While not directly applicable to silylated furans, these methods suggest strategies for regioselective functionalization under mild conditions .

What precautions are necessary for handling moisture-sensitive silylated furans?

Basic Research Question

Silyl ethers hydrolyze readily in humid environments. Storage under inert gas (argon or nitrogen) and use of anhydrous solvents (e.g., CH₂Cl₂) are essential. Reaction setups should include molecular sieves or drying tubes to exclude moisture, as evidenced by the rapid decomposition of intermediates in non-anhydrous conditions .

Notes

- Data Contradictions : notes a lack of toxicity data for substituted furans, necessitating surrogate studies (e.g., using furan’s AEGL values for safety assessments).

- Methodological Gaps : Computational models ( ) require experimental validation for silylated systems.

- Key References : Synthesis ( ), Catalysis ( ), Computational Studies ( ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.